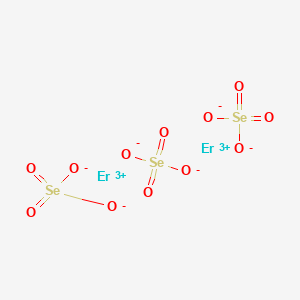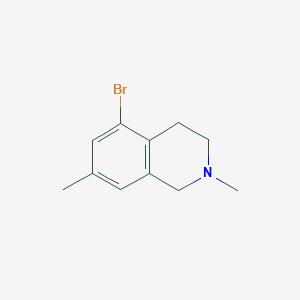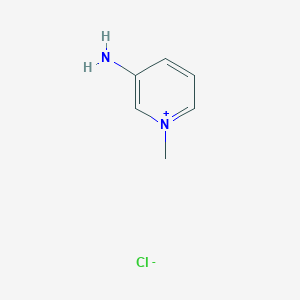
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is an organic compound that features both an imidazole ring and a dioxolane ring The imidazole ring is known for its presence in many biologically active molecules, while the dioxolane ring is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction can yield dihydroimidazole derivatives.
Substitution: Halogenation can produce halogenated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential ligand for metal complexes. Its imidazole ring is known to coordinate with metal ions, making it useful in bioinorganic chemistry.
Medicine
Medically, derivatives of this compound are investigated for their potential as antifungal, antibacterial, and anticancer agents. The imidazole ring is a common pharmacophore in many drugs, and the addition of the dioxolane ring can enhance biological activity.
Industry
In industry, this compound can be used in the production of polymers and as a stabilizer in various formulations. Its ability to form stable complexes with metals makes it valuable in materials science.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The dioxolane ring can enhance the compound’s stability and solubility, improving its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: This compound also contains a dioxolane ring but differs in its aromatic aldehyde group.
2-Methylimidazole: Lacks the dioxolane ring but shares the imidazole core structure.
1,3-Dioxolane: Contains the dioxolane ring but lacks the imidazole structure.
Uniqueness
4-(1,3-Dioxolan-2-yl)-2-methyl-1H-imidazole is unique due to the combination of the imidazole and dioxolane rings in a single molecule
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-yl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9-5)7-10-2-3-11-7/h4,7H,2-3H2,1H3,(H,8,9) |
Clé InChI |
JXVFCUGWFIJYAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)






![(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B12833032.png)
![2-(tert-Butyl) 7-methyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12833039.png)



